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molecular formula C7H15NO2 B8428276 (2RS,4S)-2-amino-4-methyl hexanoic acid

(2RS,4S)-2-amino-4-methyl hexanoic acid

Cat. No. B8428276
M. Wt: 145.20 g/mol
InChI Key: MBZXSJWDBIIBLL-ZBHICJROSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05830996

Procedure details

Two, 2-amino-4-methylhexanoic acid (homoisoleucine, Hil) units were identified after analyzing the PS (phase sensitive) DQF COSY and TOCSY spectra of vitilevuamide. The stereochemistry of the amino acids was confirmed by chemical synthesis of all four diastereomers, and evaluation of the 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA; Sigma Chemical Co., St. Louis, Mo.) derived amino acids by HPLC on a cyano column. The mixtures of (2RS,4S) and all four isomers of Hil were synthesized starting from S-(+) and (±)-1-bromo-2-methyl butane (Sigma Chemical Co. or Aldrich Chemical Co., Milwaukee, Wis.) respectively using the method of H. Han & R. A. Pascal, 55 J. Org. Chem. 5173 (1990). The diastereomeric mixture of (2RS,4S)-2-amino-4-methyl hexanoic acid was treated with catalase and L-amino acid oxidase (Aldrich Chemical Co.) at pH 8 for 12-18 hours. Upon acidification and reverse phase chromatography (9:1, MeOH/H2O), the pure (2R,4S) isomer of Hil was isolated. Using these standards it was possible to verify the stereochemistry of the two Hil residues in vitilevuamide by FDAA derivatization and cyano HPLC chromatography (MeOH/1% Acetic acid, 25:75-90:10 at 1 mL/min) with UV detection at 340 nm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amino acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1-fluoro-2,4-dinitrophenyl-5-L-alanineamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amino acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cyano
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
L-amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:6][CH:7]([CH3:10])[CH2:8][CH3:9])[C:3]([OH:5])=[O:4].BrCC(C)CC.NC(C[C@@H](C)CC)C(O)=O>CO.O>[CH3:9][CH2:8][CH:7]([CH2:6][C@H:2]([NH2:1])[C:3]([OH:5])=[O:4])[CH3:10] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(=O)O)CC(CC)C
Step Two
Name
amino acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1-fluoro-2,4-dinitrophenyl-5-L-alanineamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
amino acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
cyano
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(CC)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(=O)O)C[C@H](CC)C
Step Seven
Name
L-amino acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixtures of (2RS,4S) and all four isomers of Hil were synthesized

Outcomes

Product
Name
Type
product
Smiles
CCC(C)C[C@@H](C(=O)O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05830996

Procedure details

Two, 2-amino-4-methylhexanoic acid (homoisoleucine, Hil) units were identified after analyzing the PS (phase sensitive) DQF COSY and TOCSY spectra of vitilevuamide. The stereochemistry of the amino acids was confirmed by chemical synthesis of all four diastereomers, and evaluation of the 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA; Sigma Chemical Co., St. Louis, Mo.) derived amino acids by HPLC on a cyano column. The mixtures of (2RS,4S) and all four isomers of Hil were synthesized starting from S-(+) and (±)-1-bromo-2-methyl butane (Sigma Chemical Co. or Aldrich Chemical Co., Milwaukee, Wis.) respectively using the method of H. Han & R. A. Pascal, 55 J. Org. Chem. 5173 (1990). The diastereomeric mixture of (2RS,4S)-2-amino-4-methyl hexanoic acid was treated with catalase and L-amino acid oxidase (Aldrich Chemical Co.) at pH 8 for 12-18 hours. Upon acidification and reverse phase chromatography (9:1, MeOH/H2O), the pure (2R,4S) isomer of Hil was isolated. Using these standards it was possible to verify the stereochemistry of the two Hil residues in vitilevuamide by FDAA derivatization and cyano HPLC chromatography (MeOH/1% Acetic acid, 25:75-90:10 at 1 mL/min) with UV detection at 340 nm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amino acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1-fluoro-2,4-dinitrophenyl-5-L-alanineamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amino acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cyano
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
L-amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:6][CH:7]([CH3:10])[CH2:8][CH3:9])[C:3]([OH:5])=[O:4].BrCC(C)CC.NC(C[C@@H](C)CC)C(O)=O>CO.O>[CH3:9][CH2:8][CH:7]([CH2:6][C@H:2]([NH2:1])[C:3]([OH:5])=[O:4])[CH3:10] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(=O)O)CC(CC)C
Step Two
Name
amino acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1-fluoro-2,4-dinitrophenyl-5-L-alanineamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
amino acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
cyano
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(CC)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(=O)O)C[C@H](CC)C
Step Seven
Name
L-amino acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixtures of (2RS,4S) and all four isomers of Hil were synthesized

Outcomes

Product
Name
Type
product
Smiles
CCC(C)C[C@@H](C(=O)O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05830996

Procedure details

Two, 2-amino-4-methylhexanoic acid (homoisoleucine, Hil) units were identified after analyzing the PS (phase sensitive) DQF COSY and TOCSY spectra of vitilevuamide. The stereochemistry of the amino acids was confirmed by chemical synthesis of all four diastereomers, and evaluation of the 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA; Sigma Chemical Co., St. Louis, Mo.) derived amino acids by HPLC on a cyano column. The mixtures of (2RS,4S) and all four isomers of Hil were synthesized starting from S-(+) and (±)-1-bromo-2-methyl butane (Sigma Chemical Co. or Aldrich Chemical Co., Milwaukee, Wis.) respectively using the method of H. Han & R. A. Pascal, 55 J. Org. Chem. 5173 (1990). The diastereomeric mixture of (2RS,4S)-2-amino-4-methyl hexanoic acid was treated with catalase and L-amino acid oxidase (Aldrich Chemical Co.) at pH 8 for 12-18 hours. Upon acidification and reverse phase chromatography (9:1, MeOH/H2O), the pure (2R,4S) isomer of Hil was isolated. Using these standards it was possible to verify the stereochemistry of the two Hil residues in vitilevuamide by FDAA derivatization and cyano HPLC chromatography (MeOH/1% Acetic acid, 25:75-90:10 at 1 mL/min) with UV detection at 340 nm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amino acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1-fluoro-2,4-dinitrophenyl-5-L-alanineamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amino acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cyano
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
L-amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:6][CH:7]([CH3:10])[CH2:8][CH3:9])[C:3]([OH:5])=[O:4].BrCC(C)CC.NC(C[C@@H](C)CC)C(O)=O>CO.O>[CH3:9][CH2:8][CH:7]([CH2:6][C@H:2]([NH2:1])[C:3]([OH:5])=[O:4])[CH3:10] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(=O)O)CC(CC)C
Step Two
Name
amino acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1-fluoro-2,4-dinitrophenyl-5-L-alanineamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
amino acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
cyano
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(CC)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(=O)O)C[C@H](CC)C
Step Seven
Name
L-amino acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixtures of (2RS,4S) and all four isomers of Hil were synthesized

Outcomes

Product
Name
Type
product
Smiles
CCC(C)C[C@@H](C(=O)O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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